6,6,6-Trifluorohexylmercaptan
Overview
Description
6,6,6-Trifluorohexylmercaptan is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a hexyl chain, which is further bonded to a mercaptan (thiol) group. This compound is notable for its unique chemical properties imparted by the trifluoromethyl group, which significantly influences its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6,6,6-trifluorohexanol with thiourea under acidic conditions to yield the desired mercaptan compound .
Industrial Production Methods
Industrial production of 6,6,6-Trifluorohexylmercaptan often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yield and purity. The process may involve continuous flow reactors to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluorohexylmercaptan undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6,6-Trifluorohexylmercaptan finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive thiol group.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluorohexylmercaptan involves its interaction with molecular targets through its thiol group, which can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluorohexanol: Similar structure but with a hydroxyl group instead of a thiol group.
6,6,6-Trifluorohexanoic acid: Contains a carboxylic acid group instead of a thiol group.
6,6,6-Trifluorohexylamine: Features an amine group in place of the thiol group.
Uniqueness
6,6,6-Trifluorohexylmercaptan is unique due to its combination of a trifluoromethyl group and a thiol group, which imparts distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiol group provides a reactive site for various chemical transformations .
Properties
IUPAC Name |
6,6,6-trifluorohexane-1-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3S/c7-6(8,9)4-2-1-3-5-10/h10H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLEAKHGYTALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307829 | |
Record name | 6,6,6-Trifluoro-1-hexanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914642-05-0 | |
Record name | 6,6,6-Trifluoro-1-hexanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914642-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6,6-Trifluoro-1-hexanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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